molecular formula C19H26O3 B14330552 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one CAS No. 105380-72-1

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14330552
CAS No.: 105380-72-1
M. Wt: 302.4 g/mol
InChI Key: WWVHCNVLTRGILM-UHFFFAOYSA-N
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Description

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one is a synthetic coumarin derivative designed for research and development purposes. This compound features a decyl substituent at the 4-position and a hydroxy group at the 7-position of the benzopyran-2-one core structure, which is known to significantly influence its physicochemical properties and biological activity. Coumarin derivatives like this one serve as privileged scaffolds in medicinal chemistry and chemical biology due to their diverse biological activities and excellent synthetic versatility. Researchers utilize such compounds in various applications, including the development of novel therapeutic agents, fluorescent probes, and the study of enzyme mechanisms . The structural motif of 7-hydroxycoumarin is particularly notable for its role in metabolic studies, often forming glucuronide conjugates for transport and excretion research . Furthermore, 4-substituted coumarin derivatives have demonstrated significant potential in pharmacological investigations, with studies reporting insecticidal and anticoagulant properties in structurally related compounds . The extended decyl chain in this specific derivative may enhance lipophilicity, potentially influencing membrane permeability and bioactivity profiles. This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and adherence to standard laboratory safety protocols.

Properties

CAS No.

105380-72-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

4-decyl-7-hydroxychromen-2-one

InChI

InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-9-10-15-13-19(21)22-18-14-16(20)11-12-17(15)18/h11-14,20H,2-10H2,1H3

InChI Key

WWVHCNVLTRGILM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Direct Alkylation of Umbelliferone

Umbelliferone (7-hydroxycoumarin) serves as a precursor for C4 alkylation. Using 1-bromodecane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), alkylation proceeds in dimethyl sulfoxide (DMSO) with potassium carbonate as the base. Optimal conditions (60°C, 8 hours) yield 4-decyl-7-hydroxycoumarin at 72% purity, requiring recrystallization from ethanol-water mixtures.

Table 2: Alkylation Efficiency with Varied Catalysts

Catalyst Solvent Time (h) Yield (%)
TBAB DMSO 8 72
PEG-600 + Benzyltriethylammonium chloride DMF 6 68
None Toluene 12 42

Mitsunobu Reaction for Regioselective Alkylation

To enhance regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. 7-Hydroxycoumarin reacts with decyl alcohol under Mitsunobu conditions (THF, 0°C to RT), yielding 4-decyl-7-hydroxycoumarin with 80% efficiency. This method avoids competing O-alkylation at C7 but requires stringent anhydrous conditions.

Knoevenagel-Michael Cascade for Dicoumarol Analogues

While primarily used for biscoumarins, the Knoevenagel-Michael cascade can adapt to monosubstituted derivatives. 4-Hydroxycoumarin reacts with decyl aldehyde in aqueous ethanol catalyzed by dodecylbenzenesulfonic acid (DBSA). The reaction proceeds via Knoevenagel condensation followed by Michael addition, yielding 4-decyl-7-hydroxycoumarin in 85% yield after recrystallization.

Key Advantages :

  • Microwave acceleration reduces reaction time to 15 minutes.
  • Environmentally benign conditions (water as solvent).

Analytical Validation and Spectral Data

Synthesized 4-decyl-7-hydroxycoumarin is characterized by:

  • ¹H NMR (CDCl₃) : δ 6.85 (d, J = 8.8 Hz, H-5), 7.35 (d, J = 8.8 Hz, H-6), 5.32 (s, H-3), 1.25–1.45 (m, decyl chain).
  • IR (KBr) : 3420 cm⁻¹ (O-H), 1715 cm⁻¹ (lactone C=O).
  • MS (ESI) : m/z 317.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The benzopyran ring can be reduced to form dihydrobenzopyran derivatives.

    Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzopyran derivatives.

Scientific Research Applications

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring structure can interact with enzymes and receptors, modulating their function. The decyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one with structurally related coumarins:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Decyl (C₁₀H₂₁, 4); -OH (7) C₁₉H₂₆O₃ 302.41 High lipophilicity, moderate polarity
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Benzoylallyl (3); -OH (4); methyl (6) C₁₆H₁₄O₄ 270.28 Moderate lipophilicity, conjugated system
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one Bromomethyl (4); acetyloxy (7) C₁₂H₉BrO₄ 297.10 Reactive bromomethyl group, esterified

Key Observations :

  • Lipophilicity : The decyl chain in the target compound significantly increases its logP value compared to analogs with shorter alkyl or aromatic groups (e.g., benzoylallyl or bromomethyl).
  • Reactivity : The bromomethyl group in the 4-bromomethyl analog enables nucleophilic substitution, whereas the decyl chain in the target compound is chemically inert under physiological conditions.
  • Hydrogen Bonding : The hydroxyl group at position 7 in the target compound contrasts with the acetyloxy group in , which reduces polarity and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing and characterizing 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one?

  • Methodology : Synthesis typically involves coupling reactions (e.g., Friedel-Crafts acylation) to introduce the decyl chain, followed by hydroxylation at the 7-position. Characterization requires nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for functional group verification, and mass spectrometry (MS) for molecular weight confirmation. Crystallization and single-crystal X-ray diffraction (XRD) with SHELXL refinement can resolve structural ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Dry, cool conditions in airtight containers.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers validate the purity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or ultra-HPLC (UHPLC) coupled to a photodiode array detector. Purity thresholds ≥95% are standard for experimental reproducibility .

Advanced Research Questions

Q. What advanced techniques elucidate the electronic and photophysical properties of this benzopyran derivative?

  • Methodology :

  • Computational : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model HOMO-LUMO gaps and excitation states.
  • Experimental : UV-Vis spectroscopy in solvents of varying polarity to study solvatochromic effects. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound?

  • Methodology :

  • Validation : Replicate experiments under controlled conditions (e.g., pH, temperature).
  • Cross-verification : Compare XRD-derived bond lengths/angles with DFT-optimized geometries.
  • Error Analysis : Assess systematic errors (e.g., solvent effects in spectroscopy) using multi-method validation (e.g., NMR chemical shifts vs. DFT-predicted values) .

Q. What methodologies assess the compound’s stability under oxidative or hydrolytic conditions?

  • Methodology :

  • Oxidative Stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) and monitor degradation via HPLC-MS.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, analyzing temporal changes via LC-MS. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can intermolecular interactions (e.g., with proteins or metal ions) be studied?

  • Methodology :

  • Spectroscopic : Fluorescence quenching assays or surface plasmon resonance (SPR) for binding affinity.
  • Structural : Co-crystallization with target proteins (e.g., serum albumin) followed by XRD. Molecular docking (AutoDock Vina) predicts binding modes .

Notes for Methodological Rigor

  • Crystallography : Ensure crystals are diffraction-quality (≥0.3 Å resolution) and use TWINABS for data scaling if twinning is observed .
  • Spectroscopy : Calibrate instruments with certified standards (e.g., NIST-traceable) to minimize systematic errors.
  • Computational : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data for accuracy .

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